5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
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Overview
Description
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, an isobutyryl group at the N2 position, and a methyl group at the 2’ position. This compound is primarily used in the synthesis of synthetic RNA derivatives and has applications in biochemical and nanotechnology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves several key steps:
Oxime Opening: The 5’ position of guanosine undergoes an oxime opening reaction.
Methylation: The 2’ position is methylated to introduce the methyl group.
Isobutyrylation: The N2 position is modified with an isobutyryl group.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out under controlled conditions to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of synthetic RNA derivatives, which are crucial for studying RNA structure and function.
Biology: The compound is employed in biochemical assays to investigate RNA interactions and modifications.
Industry: The compound is used in nanotechnology studies to create native-like crosslinked duplex RNA for various applications
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine involves its incorporation into synthetic RNA molecules. The DMT group serves as a protecting group during synthesis, while the isobutyryl and methyl groups enhance the stability and functionality of the RNA derivatives. The compound interacts with specific molecular targets and pathways involved in RNA synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the 2’-O-methyl group.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-deoxyguanosine: Contains a 2’-fluoro modification instead of the 2’-O-methyl group.
DMT-2’-O-TBDMS-G(iBu)-CE-Phosphoramidite: Features a t-butyl-dimethylsilyl group at the 2’ position.
Uniqueness
5’-O-DMT-N2-isobutyryl-2’-O-methylguanosine is unique due to its specific combination of modifications, which provide enhanced stability and functionality for synthetic RNA derivatives. The presence of the 2’-O-methyl group distinguishes it from other similar compounds, making it particularly useful in certain biochemical and nanotechnology applications .
Properties
Molecular Formula |
C36H39N5O8 |
---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-10-7-6-8-11-22,23-14-16-25(45-3)17-15-23)24-12-9-13-26(18-24)46-4/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-,36?/m1/s1 |
InChI Key |
AWGXVMPHAAHJMK-IAOBIIJASA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O)OC |
Origin of Product |
United States |
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